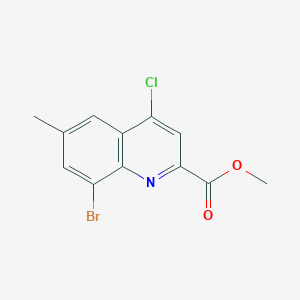

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

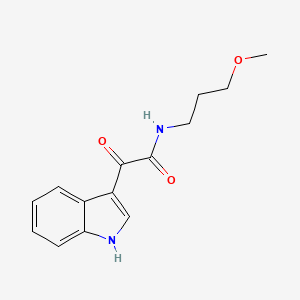

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H7BrClNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.

Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” can be represented by the SMILES stringCc1cc(Br)c2nccc(Cl)c2c1 . This indicates that the molecule contains a bromine (Br) and a chlorine (Cl) atom, along with a methyl group (CH3), all attached to a quinoline core. Physical And Chemical Properties Analysis

“Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate” is a solid compound . Its molecular weight is 300.54 .Aplicaciones Científicas De Investigación

Organic Synthesis Methods

Research has developed methodologies for the ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, demonstrating the utility of related structures in high-yield, regioselective chemical synthesis (Fruchey, Monks, & Cook, 2014). Additionally, auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed, showing the versatility of quinoline derivatives in complex organic syntheses (Shabashov & Daugulis, 2010).

Photolabile Protecting Groups

8-Bromo-7-hydroxyquinoline (BHQ), a related structure, has been synthesized and identified as a new photolabile protecting group for carboxylic acids. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it useful in vivo, particularly for caging biological messengers (Fedoryak & Dore, 2002).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, similar to Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These studies provide insights into the design of new corrosion inhibitors with high efficiency (Rbaa et al., 2019).

Biological Applications

In the realm of drug design, quinoline-8-carboxamides have been explored as a new class of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme with a wide variety of therapeutic activities. This research underscores the potential of quinoline derivatives in the development of new therapeutic agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-6-3-7-9(14)5-10(12(16)17-2)15-11(7)8(13)4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKEYGWZYJGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)